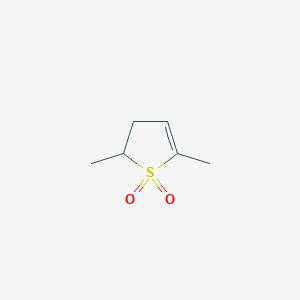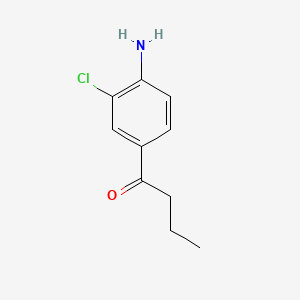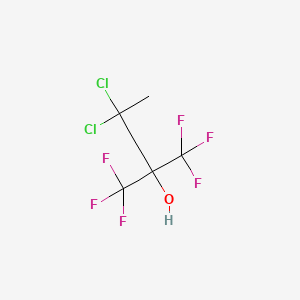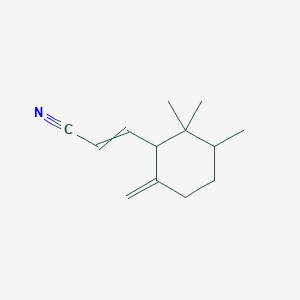
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile is a chemical compound known for its unique structure and properties It is characterized by a cyclohexyl ring with multiple methyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile typically involves the following steps:
Formation of the cyclohexyl ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the nitrile group: The nitrile group is introduced through a reaction with a suitable nitrile precursor under controlled conditions. Common reagents include cyanogen bromide or sodium cyanide.
Final modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of amides, amines, or other substituted derivatives.
Scientific Research Applications
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,3-Trimethylcyclohexyl)prop-2-enenitrile
- 3-(2,2,3-Trimethyl-6-methylcyclohexyl)prop-2-enenitrile
Uniqueness
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile stands out due to its unique combination of a cyclohexyl ring with multiple methyl groups and a nitrile functional group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101400-59-3 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(2,2,3-trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-7-8-11(2)13(3,4)12(10)6-5-9-14/h5-6,11-12H,1,7-8H2,2-4H3 |
InChI Key |
UKWFUFNXGRHSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C)C(C1(C)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
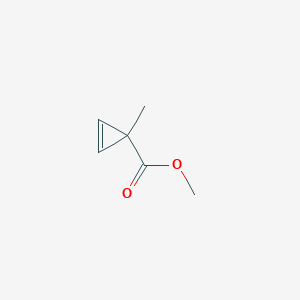
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
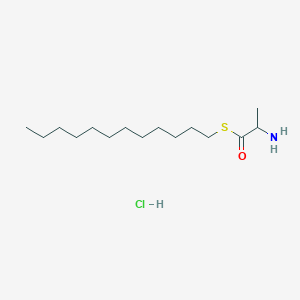
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
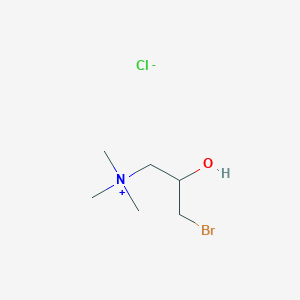
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
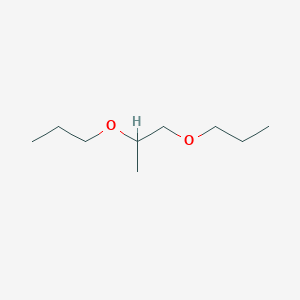
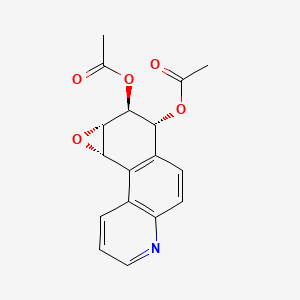
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
